

# Efficacy comparison between Zeleciment basivarsen and other DM1 therapeutic approaches.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Basivarsen linker*

Cat. No.: *B15607094*

[Get Quote](#)

## Zeleciment Basivarsen: A Comparative Analysis of Efficacy in Myotonic Dystrophy Type 1

For Immediate Release

WALTHAM, Mass. – [Current Date] – In the landscape of therapeutic development for Myotonic Dystrophy Type 1 (DM1), Zeleciment basivarsen (formerly DYNE-101) is emerging as a promising candidate. This guide provides a detailed comparison of Zeleciment basivarsen's efficacy against other therapeutic approaches, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the current DM1 therapeutic pipeline.

Myotonic Dystrophy Type 1 is a progressive, multi-systemic genetic disorder with no currently approved disease-modifying treatments.<sup>[1]</sup> The disease is caused by a CTG trinucleotide repeat expansion in the DMPK gene, leading to a toxic gain-of-function of the resulting mRNA. This toxic RNA sequesters essential splicing proteins, leading to widespread splicing abnormalities that cause the diverse clinical manifestations of DM1, including myotonia, muscle weakness and wasting, cataracts, and cardiac conduction defects.

Zeleciment basivarsen is an investigational antisense oligonucleotide (ASO) conjugated to an antibody fragment (Fab) that targets the transferrin receptor 1 (TfR1). This design facilitates the

delivery of the ASO to muscle cells, where it mediates the degradation of the toxic DMPK mRNA.[\[2\]](#)

## Efficacy Comparison of DM1 Therapeutic Approaches

The following tables summarize the available quantitative data from clinical trials of Zeleciment basivarsen and other therapeutic candidates for DM1.

Table 1: Oligonucleotide-Based Therapies

| Therapeutic Agent                  | Trial Name (Phase)                          | Key Efficacy Endpoints                                                      | Quantitative Results                                                                                                                          |
|------------------------------------|---------------------------------------------|-----------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|
| Zeleciment basivarsen              | ACHIEVE (Phase 1/2)                         | Video Hand Opening Time (vHOT):                                             | 3.3-second improvement vs. placebo at 6 months[3]                                                                                             |
| Quantitative Muscle Testing (QMT): |                                             | 10% improvement in strength at 6 months, increasing to 20% at 12 months[3]  |                                                                                                                                               |
| 10-Meter Walk/Run Test (10MWRT):   |                                             | Sustained improvements at 12 months[3]                                      |                                                                                                                                               |
| 5 Times Sit-to-Stand Test (5xSTS): |                                             | Sustained improvements at 12 months[3]                                      |                                                                                                                                               |
| Splicing Correction (CASI):        |                                             | Mean improvement of 19% (3.4 mg/kg Q4W) and 27% (5.4 mg/kg Q8W) at 3 months |                                                                                                                                               |
| Del-desiran (AOC 1001)             | MARINA-OLE (Phase 1/2 Open-Label Extension) | vHOT, QMT, DM1-Activ:                                                       | Showed reversal of disease progression compared to natural history data over one year. Consistent and durable improvements observed.[4][5][6] |
| ARO-DM1                            | (Preclinical/Phase 1)                       | DMPK mRNA reduction:                                                        | Preclinical studies confirmed silencing of DMPK mRNA in muscle cells.                                                                         |
| PGN-EDODM1                         | FREEDOM-DM1 (Phase 1)                       | Splicing Correction:                                                        | Initial results show reduction in altered                                                                                                     |

splicing caused by  
mutated DMPK RNA.

---

Table 2: Small Molecule Therapies

| Therapeutic Agent             | Trial Name (Phase)                                        | Key Efficacy Endpoints                | Quantitative Results                                                                                                                                                      |
|-------------------------------|-----------------------------------------------------------|---------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Tideglusib (AMO-02)           | REACH-CDM (Phase 2/3)                                     | CDM1-RS (primary):                    | Did not meet primary endpoint.                                                                                                                                            |
| Cognition (PPVT):             | Clinically significant improvements (p<0.05).             |                                       |                                                                                                                                                                           |
| Creatine Phosphokinase (CPK): | Reduction in this biomarker of muscle integrity (p<0.05). |                                       |                                                                                                                                                                           |
| 10m walk/run test:            | Trend towards improvement (p=0.054).                      |                                       |                                                                                                                                                                           |
| Mexiletine                    | (Phase 2)                                                 | Hand Grip Myotonia (Relaxation Time): | 48-52% mean reduction in grip relaxation time. <sup>[7]</sup> 1.8 seconds faster grip release compared to placebo at 6 months.<br><sup>[8]</sup>                          |
| 6-Minute Walk Test (6MWT):    | No significant improvement. <sup>[8][9]</sup>             |                                       |                                                                                                                                                                           |
| Metformin                     | (Phase 2)                                                 | 6-Minute Walk Test (6MWT):            | Treated group gained a distance of 32.9 ± 32.7 m, while the placebo group gained 3.7 ± 32.4 m (P < 0.05) in the per-protocol analysis. <sup>[10]</sup><br><sup>[11]</sup> |

Table 3: Gene Therapy

| Therapeutic Agent                 | Trial Name (Phase)                                                                 | Key Efficacy Endpoints             | Quantitative Results                                                                                                             |
|-----------------------------------|------------------------------------------------------------------------------------|------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|
| SAR446268                         | BrAAVe (Phase 1/2)                                                                 | DMPK mRNA reduction (preclinical): | Up to 90% reduction in DMPK mRNA in skeletal and cardiac muscle in non-human primates. <a href="#">[12]</a> <a href="#">[13]</a> |
| Myotonia reduction (preclinical): | Significant reduction in myotonia in a mouse model of DM1.<br><a href="#">[13]</a> |                                    |                                                                                                                                  |

## Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of efficacy data.

### Video Hand Opening Time (vHOT)

The vHOT test is a simple, low-cost method to objectively measure grip myotonia.[\[14\]](#)[\[15\]](#) The standardized procedure involves the following steps:

- The participant is seated comfortably with their forearm resting on a flat surface.
- They are instructed to perform a maximal handgrip for 5 seconds.
- Following the contraction, they are asked to extend their fingers as quickly as possible without shaking their hand.
- The entire process is video-recorded.
- Blinded raters later review the video recordings to measure the time it takes for maximal hand opening, typically measured separately for the thumb and the long finger.[\[14\]](#)

### Quantitative Muscle Testing (QMT)

QMT provides an objective and reliable measure of muscle strength.[16][17][18] The protocol generally involves:

- Standardized positioning of the patient to isolate the muscle group being tested.
- Use of a calibrated handheld or fixed dynamometer to measure the maximum isometric force generated by the muscle group.
- Muscle groups typically assessed in DM1 trials include shoulder abductors, elbow flexors/extensors, wrist extensors, hip flexors, knee flexors/extensors, and ankle dorsiflexors. [19]
- A standardized protocol of repeated measurements is used to ensure reliability.

#### 10-Meter Walk/Run Test (10MWRT)

This test assesses a patient's walking and running ability over a short distance. The protocol involves:

- A clearly marked 10-meter course.
- The patient is instructed to walk or run the course as quickly as is safe and possible.
- The time taken to complete the 10 meters is recorded.

#### 5 Times Sit-to-Stand Test (5xSTS)

The 5xSTS test evaluates lower extremity strength and transitional movements.[20][21] The procedure is as follows:

- The patient begins seated in a standard chair with their arms crossed over their chest.
- On the command "go," they stand up fully and sit back down five times as quickly as possible.
- The time taken to complete the five repetitions is measured.

#### 6-Minute Walk Test (6MWT)

The 6MWT is a submaximal exercise test used to assess functional exercise capacity. The protocol involves:

- The patient is instructed to walk as far as possible in 6 minutes along a flat, straight corridor.
- Standardized encouragement is given at regular intervals.
- The total distance walked in 6 minutes is recorded.

## Visualizing the Landscape of DM1 Therapeutics

### Signaling Pathway of DM1 and Therapeutic Intervention

The following diagram illustrates the core pathogenic mechanism of DM1 and the points of intervention for different therapeutic strategies.



[Click to download full resolution via product page](#)

Caption: Pathogenic cascade in DM1 and points of therapeutic intervention.

### Experimental Workflow for a DM1 Clinical Trial

This diagram outlines a typical workflow for a clinical trial evaluating a novel therapeutic for DM1.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for a randomized, placebo-controlled DM1 clinical trial.

### Logical Relationship of Therapeutic Approaches

This diagram categorizes the different therapeutic strategies currently under investigation for DM1.

[Click to download full resolution via product page](#)

Caption: Categorization of therapeutic strategies for Myotonic Dystrophy Type 1.

This comparative guide, based on currently available data, highlights the varied approaches being investigated to address the significant unmet medical need in Myotonic Dystrophy Type 1. The quantitative data and detailed methodologies provided aim to support informed evaluation and ongoing research in this field.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [firstwordpharma.com](http://firstwordpharma.com) [firstwordpharma.com]
- 2. Dyne Therapeutics Announces Additional One-Year Clinical Data Demonstrating Functional Improvement from Phase 1/2 ACHIEVE Trial of Zeleciment Basivarsen (DYNE-101) for Myotonic Dystrophy Type 1 (DM1) | Dyne Therapeutics, Inc. [investors.dyne-tx.com]
- 3. FDA Grants Breakthrough Therapy Status to Dyne's DM1 Treatment DYNE-101 | DYN Stock News [stocktitan.net]
- 4. [myotonic.org](http://myotonic.org) [myotonic.org]
- 5. Positive AOC 1001 long-term data showing reversal of disease progression in people living with myotonic dystrophy type 1 across multiple endpoints; same key endpoints agreed for phase III HARBOR trial - Medthority [medthority.com]
- 6. DM1 | Avidity Biosciences [aviditybiosciences.com]
- 7. [neurology.org](http://neurology.org) [neurology.org]
- 8. Mexiletine in Myotonic Dystrophy Type 1: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [researchgate.net](http://researchgate.net) [researchgate.net]
- 10. [academic.oup.com](http://academic.oup.com) [academic.oup.com]
- 11. Improved mobility with metformin in patients with myotonic dystrophy type 1: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an AAV-delivered microRNA gene therapy for myotonic dystrophy type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [musculardystrophynews.com](http://musculardystrophynews.com) [musculardystrophynews.com]
- 14. [neurology.org](http://neurology.org) [neurology.org]
- 15. Video Hand Opening Time (vHOT) in Myotonic Dystrophy Type 1 (DM1) (P05.188) | Semantic Scholar [semanticscholar.org]

- 16. Quantitative Motor Assessment in Myotonic Dystrophy | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
- 17. Quantitative motor assessment in myotonic dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. neurology.org [neurology.org]
- 19. researchgate.net [researchgate.net]
- 20. The Five Times Sit-to-Stand Test: safety and reliability with older intensive care unit patients at discharge - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The five times sit to stand test in senior athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Efficacy comparison between Zeleciment basivarsen and other DM1 therapeutic approaches.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607094#efficacy-comparison-between-zeleciment-basivarsen-and-other-dm1-therapeutic-approaches]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)